molecular formula C5H9N3O2S2 B1600795 2-Methylamino-4-methylthiazole-5-sulfonamide CAS No. 348086-68-0

2-Methylamino-4-methylthiazole-5-sulfonamide

Cat. No. B1600795
M. Wt: 207.3 g/mol
InChI Key: LVLDBZCFWNSVLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylamino-4-methylthiazole-5-sulfonamide, also known as MTS, is a sulfonamide derivative that has been widely used in scientific research. It has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is well understood.

Scientific Research Applications

Sulfonamide Compounds in Drug Development

Sulfonamides have been pivotal in drug development, exhibiting a range of pharmacological properties due to their structural diversity. They serve as the backbone for many clinically used drugs, including diuretics, carbonic anhydrase inhibitors, antiepileptics, and anticancer agents. The primary sulfonamide moiety's presence in drugs like acetazolamide and celecoxib underscores its significance in therapeutic applications, showcasing the potential for novel drug discovery and development incorporating sulfonamide groups for diverse medicinal purposes (Carta, Scozzafava, & Supuran, 2012).

Environmental Impact and Human Health

The widespread use of sulfonamides in healthcare and veterinary medicine has led to their presence in the environment, posing potential risks to human health. Research indicates that sulfonamides, derived mainly from agricultural activities, can alter microbial populations in ways that may be hazardous. This underscores the importance of understanding the environmental dynamics and human health implications of sulfonamide compounds, including 2-Methylamino-4-methylthiazole-5-sulfonamide (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Antimicrobial and Antitumor Applications

The utility of sulfonamides extends to antimicrobial and antitumor applications, reflecting their versatility in addressing a range of diseases. The exploration of sulfonamide compounds for their antitumor and antimicrobial efficacy, including the investigation of novel sulfonamide derivatives, highlights the ongoing research to harness their potential in treating diseases beyond their traditional use as antibiotics (Gulcin & Taslimi, 2018).

Advanced Water Treatment Technologies

Sulfonamides' presence in water systems has prompted the development of advanced water treatment technologies to mitigate their environmental impact. Research in this area focuses on the transformation and ecotoxicity change of sulfonamide antibiotics, aiming to improve water treatment processes and ensure the safety of water supplies. This research area is crucial for addressing the challenges posed by sulfonamide contamination in water systems (Li, Zhao, Feng, Huang, & Sun, 2021).

properties

IUPAC Name

4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2S2/c1-3-4(12(6,9)10)11-5(7-2)8-3/h1-2H3,(H,7,8)(H2,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLDBZCFWNSVLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80460880
Record name 4-Methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylamino-4-methylthiazole-5-sulfonamide

CAS RN

348086-68-0
Record name 4-Methyl-2-(methylamino)-5-thiazolesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=348086-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

144 g (0.576 mol) of 2-chloro-4-methyl-1,3-thiazole-5-sulfonamide are introduced at room temperature into 600 ml of acetonitrile, and 147 g (1.9 mol) of 40% strength aqueous methylamine solution are metered in at room temperature. The reaction mixture is stirred at 50° C. for 6 h and then concentrated in a rotary evaporator. The residue is mixed with water, filtered with suction and dried.
Quantity
144 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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